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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Speciogynine

Introduction
Speciogynine is a prominent monoterpene indole alkaloid found in the leaves of the Southeast

Asian plant Mitragyna speciosa, commonly known as kratom.[1] As a diastereomer of the

plant's primary psychoactive alkaloid, mitragynine, speciogynine's unique stereochemistry

imparts distinct pharmacological properties, making it a subject of significant interest in

phytochemical and pharmacological research.[1][2][3] This document provides a

comprehensive technical overview of the chemical structure, stereochemistry, and analytical

methodologies related to speciogynine for researchers, scientists, and drug development

professionals.

Chemical Structure
Speciogynine is classified as a corynanthe-type monoterpene indole alkaloid.[2] Its structure is

fundamentally similar to mitragynine, sharing the same molecular formula and core tetracyclic

indole framework. The key distinction lies in the spatial arrangement of substituents at a single

chiral center.[3]

Table 1: Chemical and Physical Properties of Speciogynine
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Property Value Reference

IUPAC Name

methyl (E)-2-[(2S,3R,12bS)-3-

ethyl-8-methoxy-

1,2,3,4,6,7,12,12b-

octahydroindolo[2,3-

a]quinolizin-2-yl]-3-

methoxyprop-2-enoate

[2]

Molecular Formula C₂₃H₃₀N₂O₄ [4][5]

Molecular Weight 398.5 g/mol [5][6]

CAS Number 4697-67-0 [5]

Appearance Not specified in results

UV max 226, 293 nm [5]

Stereochemistry
The defining feature of speciogynine is its stereochemistry, which differentiates it from its

diastereomers: mitragynine, speciociliatine, and mitraciliatine. The absolute configuration of

these compounds was established through methods including X-ray crystallography and

spectral analysis.[3][7][8]

Speciogynine is the C-20 epimer of mitragynine.[1] While mitragynine possesses the (20S)

configuration, speciogynine has the (20R) configuration.[2] This seemingly minor difference in

the orientation of the ethyl group at position C-20 leads to significant changes in the molecule's

three-dimensional shape and its biological activity.[1] Specifically, both speciogynine and

mitragynine feature a flat trans-quinolizidine conformation in their C and D rings.[3]

Table 2: Stereochemical Configuration of Mitragynine Diastereomers
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Compound C-3 Configuration C-20 Configuration
Quinolizidine
Conformation

Mitragynine S S trans

Speciogynine S R trans

Speciociliatine R S cis

Mitraciliatine R R cis

Source: Adapted from Flores-Bocanegra et al., 2020 and Takayama, 2004.[3]

The stereochemical relationship between these key alkaloids can be visualized as follows:

trans-Quinolizidine Conformation

cis-Quinolizidine Conformation

Mitragynine
(3S, 20S)

Speciogynine
(3S, 20R)

 C-20 Epimers 

Speciociliatine
(3R, 20S)

 C-3 Epimers 

Mitraciliatine
(3R, 20R)

 C-3 Epimers 

 C-20 Epimers 

Click to download full resolution via product page

Diastereomeric Relationships of Mitragynine Alkaloids.

Quantitative Spectroscopic Data
The structural elucidation of speciogynine relies heavily on Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS). The following table summarizes key reported NMR

chemical shifts.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Speciogynine (in CDCl₃)
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Position ¹H NMR δ (ppm) ¹³C NMR δ (ppm)

2 - 108.3

3 - 40.2

5 - 53.9

6 - 19.4

7 - 108.3

8 - 159.9

9 6.69 (d) 99.8

10 7.08 (t) 121.5

11 6.63 (d) 111.0

12 - 127.8

13 - 135.5

14 - 29.8

15 - 31.4

16 - 52.0

17 - 13.0

18 (C=O) - 169.3

19 - 40.2

20 - 39.0

21 - 58.0

OCH₃ (C-9) 3.82 (s) 55.4

OCH₃ (Ester) 3.69 (s) 51.1

=COCH₃ 3.58 (s) 60.9

=CH 7.46 (s) 141.0
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NH 7.98 (s) -

Source: Data synthesized from publicly available spectra.[9][10][11]

Experimental Protocols
Isolation and Purification
The standard procedure for obtaining pure speciogynine involves extraction from dried M.

speciosa leaf material followed by chromatographic separation.

Extraction: Dried and powdered kratom leaves are subjected to sequential solvent extraction,

often starting with a nonpolar solvent like hexane to remove lipids, followed by a more polar

solvent such as methanol or ethanol to extract the alkaloids.

Acid-Base Partitioning: The crude alkaloid extract is often purified further using acid-base

partitioning. The extract is dissolved in an acidic aqueous solution, which protonates the

basic alkaloids, making them water-soluble. Neutral impurities are washed away with an

organic solvent. The pH of the aqueous layer is then raised with a base, deprotonating the

alkaloids and causing them to precipitate or be extracted back into an organic solvent.

Chromatographic Separation: The resulting enriched alkaloid mixture is separated into

individual components using chromatographic techniques.

Column Chromatography: Silica gel column chromatography is commonly employed,

using a gradient of solvents (e.g., hexane, chloroform, methanol) to elute the different

alkaloids based on polarity.[9]

High-Performance Liquid Chromatography (HPLC): For final purification and analytical

quantification, reverse-phase HPLC is often used.
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General Workflow for Speciogynine Isolation.
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Structural Elucidation
The definitive identification and structural confirmation of isolated speciogynine are achieved

through a combination of spectroscopic methods.

Mass Spectrometry (MS): Used to determine the molecular weight and elemental

composition. High-resolution mass spectrometry (HRMS) provides a precise mass

measurement, confirming the molecular formula C₂₃H₃₀N₂O₄.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for

determining the complete chemical structure.

¹H NMR: Identifies the number and types of protons and their connectivity.

¹³C NMR: Determines the number and types of carbon atoms in the molecule.[10]

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between

protons and carbons, allowing for the unambiguous assignment of all atoms in the

molecular skeleton and confirming the stereochemical arrangement.

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography

provides the absolute configuration of the chiral centers, offering definitive proof of the

molecule's three-dimensional structure.[3][8]

Pharmacological Profile: A Note on Serotonergic
Activity
The stereochemical difference between speciogynine and mitragynine has profound

pharmacological consequences. While mitragynine is a partial agonist at the μ-opioid receptor,

speciogynine shows no significant agonist activity at opioid receptors.[1][12] Instead, its

activity is primarily linked to the serotonergic system.

Speciogynine demonstrates high-affinity binding to serotonin receptors, particularly 5-HT₁A

and 5-HT₂B.[12][13] Interestingly, in vitro studies show that the parent compound itself is not an

agonist at these receptors. However, its metabolite, 9-O-desmethylspeciogynine, is a 5-HT₁A

agonist. This suggests that the in vivo effects of speciogynine, such as antinociception

observed in animal models, are likely driven by its active metabolite.[12]
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Metabolic Activation and Signaling of Speciogynine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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